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Compound of Interest

Compound Name: 2-Hexyn-1-ol, 6-phenyl-

Cat. No.: B15437330 Get Quote

Structural Elucidation of 2-Hexyn-1-ol, 6-phenyl-:
A Comparative Spectroscopic Analysis
A detailed guide for researchers, scientists, and drug development professionals on the

structural validation of 2-Hexyn-1-ol, 6-phenyl- utilizing a suite of advanced spectroscopic

techniques. This guide provides a comparative analysis with structurally related alternatives,

supported by experimental and predicted data.

The unequivocal structural determination of organic compounds is a cornerstone of chemical

research and drug development. This guide focuses on the comprehensive spectroscopic

characterization of 2-Hexyn-1-ol, 6-phenyl-, a molecule featuring both an alkyne and a phenyl

group. Through a multi-technique approach, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we provide a detailed

roadmap for its structural validation. To contextualize the spectroscopic features of the target

molecule, a comparative analysis is presented against two commercially available alternatives:

the saturated analog, 6-phenyl-1-hexanol, and the isomeric alkyne, 1-phenyl-1-hexyne.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR,

Mass Spectrometry, and Infrared Spectroscopy for 2-Hexyn-1-ol, 6-phenyl- and its

alternatives.
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Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm, Coupling Constant J in Hz)

Compo
und

Ar-H -CH₂OH -CH₂-Ph
-C≡C-
CH₂- / -
CH-Ph

-CH₂-C≡
/ -CH₂-

-OH Other

2-Hexyn-

1-ol, 6-

phenyl-

(Predicte

d)

7.30-7.15

(m, 5H)

4.25 (t,

J=2.0,

2H)

2.70 (t,

J=7.0,

2H)

2.25 (tt,

J=7.0,

2.0, 2H)

1.80-1.70

(m, 2H),

1.60-1.50

(m, 2H)

~1.5 (br

s, 1H)

6-phenyl-

1-

hexanol

7.29-7.15

(m, 5H)

3.64 (t,

J=6.6,

2H)

2.61 (t,

J=7.7,

2H)

-

1.68-1.54

(m, 4H),

1.42-1.32

(m, 4H)

1.36 (s,

1H)

1-phenyl-

1-hexyne

7.45-7.25

(m, 5H)
- - -

2.42 (t,

J=7.1,

2H)

-

1.61-1.48

(m, 2H),

1.00 (t,

J=7.2,

3H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Compo
und

Ar-C Ar-CH -C≡C-
-CH₂OH
/ -CH-Ph

-CH₂-Ph
Alkyl -
CH₂-

-CH₃

2-Hexyn-

1-ol, 6-

phenyl-

(Predicte

d)

~142

~128.5,

~128.3,

~125.8

~85, ~80 ~51 ~35
~30, ~28,

~18
-

6-phenyl-

1-

hexanol

142.8

128.4,

128.2,

125.6

- 62.9 36.0

32.6,

31.4,

29.2,

25.7

-

1-phenyl-

1-hexyne
123.7

131.6,

128.3,

127.9

91.2,

80.4
- -

30.8,

22.0,

19.3

13.6

Table 3: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragment Ions

2-Hexyn-1-ol, 6-phenyl-

(Predicted)
174.24

156 ([M-H₂O]⁺), 91 ([C₇H₇]⁺,

tropylium ion)

6-phenyl-1-hexanol 178.27
160 ([M-H₂O]⁺), 104, 91

([C₇H₇]⁺, tropylium ion)[1]

1-phenyl-1-hexyne 158.24
129, 115, 91 ([C₇H₇]⁺,

tropylium ion)[2]

Table 4: Infrared Spectroscopy Data (Wavenumber cm⁻¹)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://app.nmrium.com/predict
https://pmc.ncbi.nlm.nih.gov/articles/PMC9252813/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15437330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d

O-H
Stretch

Ar-H
Stretch

C-H
Stretch
(sp³)

C≡C
Stretch

C=C
Stretch
(Ar)

C-O
Stretch

2-Hexyn-1-

ol, 6-

phenyl-

(Predicted)

~3350

(broad)
~3030

~2940,

2860

~2250

(weak)

~1605,

1495, 1450
~1050

6-phenyl-1-

hexanol

~3330

(broad)
~3026

~2931,

2857
-

~1604,

1496, 1454
~1058[3]

1-phenyl-1-

hexyne
- ~3050

~2950,

2870
~2230

~1598,

1490,

1443[4]

-

Experimental Workflow
The structural validation of 2-Hexyn-1-ol, 6-phenyl- follows a logical workflow, integrating data

from multiple spectroscopic techniques to build a comprehensive picture of the molecule's

architecture.
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Caption: Experimental workflow for the structural validation of 2-Hexyn-1-ol, 6-phenyl-.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing

(δ = 0.00 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field

spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2
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seconds, and the acquisition of 16-32 scans for adequate signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument,

typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify

the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g.,

1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the

lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin

coupling networks, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton

signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range

couplings between protons and carbons (typically over 2-3 bonds), providing crucial

information for assembling the carbon skeleton and assigning quaternary carbons.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in

a suitable volatile solvent such as methanol or acetonitrile.

High-Resolution Mass Spectrometry (HRMS): The sample is introduced into the mass

spectrometer via an electrospray ionization (ESI) or atmospheric pressure chemical

ionization (APCI) source. The instrument is operated in positive ion mode to detect the

protonated molecule [M+H]⁺ or the molecular ion [M]⁺. The high-resolution capability of the

mass analyzer (e.g., Time-of-Flight or Orbitrap) allows for the determination of the accurate

mass of the molecular ion, which is used to confirm the elemental composition.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be performed to induce

fragmentation of the molecular ion. The resulting fragment ions provide valuable structural

information, often revealing characteristic losses of functional groups or cleavages at specific

bonds.
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Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on

the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR

spectrometer.

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal is recorded first and automatically subtracted

from the sample spectrum. The spectrum is an average of 16-32 scans to improve the

signal-to-noise ratio.

Data Analysis: The positions (in wavenumbers, cm⁻¹) and relative intensities of the

absorption bands are analyzed to identify the presence of specific functional groups in the

molecule. Key diagnostic peaks for 2-Hexyn-1-ol, 6-phenyl- include the O-H stretch of the

alcohol, the C-H stretches of the aromatic and aliphatic portions, the weak C≡C stretch of the

alkyne, and the C=C stretches of the aromatic ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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